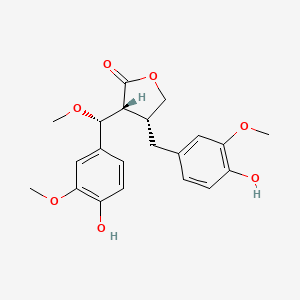
Bongkrekic Acid (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bongkrekic acid is a natural toxin first isolated from coconut tempeh contaminated with bacteria. It is a polyunsaturated long-chain fatty acid derivative that acts as a potent inhibitor of the mitochondrial adenine nucleotide (ADP/ATP) translocase (Ki < 2 nM). Despite its high affinity, bongkrekic acid has a slow rate of action in intact preparations, as it must permeate the inner mitochondrial membrane to bind the translocase.
Wissenschaftliche Forschungsanwendungen
Detection and Quantification
- Bongkrekic acid, a biotoxin, can be detected and quantified in Chinese herbal medicines and health foods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) (Wang, Qiao, Wang, & Zhu, 2019).
Molecular and Chemical Properties
- Isobongkrekic acid, an isomer of bongkrekic acid, inhibits ADP transport in mitochondria and has been studied for its chemical and biological properties (Lauquin, Duplaa, Klein, Rousseau, & Vignais, 1976).
- Bongkrekic acid is an inhibitor of the adenine nucleotide translocase of mitochondria, affecting ADP phosphorylation and ATP utilization (Henderson & Lardy, 1970).
Synthesis and Structural Analysis
- The synthesis of bongkrekic and isobongkrekic acids, notable for their antiapoptotic activities, has been detailed, highlighting their potential as general building blocks for other compounds (Français, Leyva–Pérez, Etxebarría-Jardí, Peña, & Ley, 2011).
- The chemical structure of bongkrekic acid has been elucidated, showing it as a branched unsaturated tricarboxylic acid (Lumbach, Cox, & Berends, 1970).
Biological and Toxicological Studies
- Bongkrekic acid's biosynthesis in Burkholderia gladioli, a pathogenic bacterium, has been explored, contributing to our understanding of its role in lethal intoxications (Moebius, Ross, Scherlach, Rohm, Roth, & Hertweck, 2012).
- The compound affects mitochondrial functions, such as inducing inner mitochondrial membrane contraction and impacting adenine nucleotide binding sites (Stoner & Sirak, 1973).
Eigenschaften
Produktname |
Bongkrekic Acid (ammonium salt) |
|---|---|
Molekularformel |
C28H38O7 · 3NH3 |
Molekulargewicht |
537.7 |
InChI |
InChI=1S/C28H38O7.3H3N/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34;;;/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34);3*1H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+;;;/t |
InChI-Schlüssel |
WOAWKQQXQSOKNY-QPKBJCHUSA-N |
SMILES |
OC(/C=C(CC(O)=O)C=C[C@@H](C)C/C=C/CC/C=C/C=CC[C@@H](OC)/C(C)=CC=C(C(O)=O)/C)=O.N.N.N |
Synonyme |
Bongkrek Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





